molecular formula C4H6N4O B11772059 2-amino-4-imino-1H-pyrimidin-6-one CAS No. 26279-64-1

2-amino-4-imino-1H-pyrimidin-6-one

Cat. No.: B11772059
CAS No.: 26279-64-1
M. Wt: 126.12 g/mol
InChI Key: CHSXGZHOMKSJNB-UHFFFAOYSA-N
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Description

2-amino-4-imino-1H-pyrimidin-6-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-imino-1H-pyrimidin-6-one typically involves multi-step processes. One common method includes the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-imino-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-amino-4-imino-1H-pyrimidin-6-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-imino-1H-pyrimidin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

26279-64-1

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

2-amino-4-imino-1H-pyrimidin-6-one

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H4,5,6,7,8,9)

InChI Key

CHSXGZHOMKSJNB-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N=C(NC1=O)N

Origin of Product

United States

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